Ethanesulfonothioic acid

Antimicrobial Thiosulfonate Structure-Activity Relationship

Ethanesulfonothioic acid (CAS 51554-68-8), systematically named ethyl-hydroxy-oxo-sulfanylidene-λ⁶-sulfane, is an organic compound belonging to the thiosulfonate class, characterized by a central sulfur-sulfur bond. With a molecular formula of C₂H₆O₂S₂ and a molecular weight of 126.20 g/mol, it serves as the parent acid structure for a family of S-alkyl and S-aryl esters that demonstrate significant, quantifiable bioactivity, including as fungicides and bactericides.

Molecular Formula C2H6O2S2
Molecular Weight 126.2 g/mol
CAS No. 51554-68-8
Cat. No. B3053167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonothioic acid
CAS51554-68-8
Molecular FormulaC2H6O2S2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCS(=O)(=S)O
InChIInChI=1S/C2H6O2S2/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)
InChIKeyYLEAHEKEZRNPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanesulfonothioic acid (CAS 51554-68-8) Procurement: Core Chemical Identity and Primary Research Utility


Ethanesulfonothioic acid (CAS 51554-68-8), systematically named ethyl-hydroxy-oxo-sulfanylidene-λ⁶-sulfane, is an organic compound belonging to the thiosulfonate class, characterized by a central sulfur-sulfur bond [1]. With a molecular formula of C₂H₆O₂S₂ and a molecular weight of 126.20 g/mol, it serves as the parent acid structure for a family of S-alkyl and S-aryl esters that demonstrate significant, quantifiable bioactivity, including as fungicides and bactericides [1][2]. Its primary value in a research and industrial procurement context lies not in its direct application, but as the critical structural scaffold from which more potent and specialized derivatives are synthesized and evaluated [3].

Ethanesulfonothioic acid (CAS 51554-68-8): Why Interchangeable 'Thiosulfonate' Procurement is Scientifically Invalid


Treating all thiosulfonates as functionally equivalent is a procurement error that can lead to significant discrepancies in experimental outcomes and product performance. The bioactivity of the ethanesulfonothioic acid scaffold is exquisitely sensitive to substitution at both the sulfonyl (R-SO₂-) and thioalkyl (-S-R') positions [1]. A direct comparison between its methyl ester (S-methyl methanethiosulfonate, MMTS) and ethyl ester (S-ethyl methanethiosulfonate, EMTS) shows that the seemingly minor change from a methyl to an ethyl group significantly alters antimicrobial potency, with the methyl variant demonstrating a stronger effect [2]. Furthermore, the stability of these compounds is highly dependent on the specific ester group and the chemical environment; for example, the S-ethyl derivative (Ethylicin) is known to be unstable under alkaline conditions, necessitating careful formulation control . Therefore, generic substitution within this class without verifying specific, quantitative performance data for the intended application is not supported by the existing evidence.

Ethanesulfonothioic acid (CAS 51554-68-8) Product-Specific Evidence Guide: Quantified Differentiation Against Key Analogs


Comparative Antimicrobial Efficacy: Ethyl vs. Methyl Thiosulfonate Analogs

The antimicrobial potency of thiosulfonates is not uniform and is highly dependent on the S-alkyl group. A direct comparative study found that methylthiosulfonate exhibits a stronger antimicrobial effect than ethylthiosulfonate [1]. This finding establishes a clear, quantifiable hierarchy of activity within the ethanesulfonothioic acid ester family, directly impacting the selection of a compound for antimicrobial applications.

Antimicrobial Thiosulfonate Structure-Activity Relationship

Stability and Formulation Constraints of S-Ethyl Ethanesulfonothioate (Ethylicin) vs. Natural Allicin

While both allicin and ethylicin (S-ethyl ethanesulfonothioate) possess antimicrobial activity, their chemical stability profiles dictate vastly different handling and application protocols. Allicin is known to decompose and fail under alkaline conditions, limiting its utility [1]. Similarly, ethylicin is reported to be unstable and decompose in alkaline environments, necessitating its use in acidic formulations for optimal efficacy . This shared instability characteristic means neither is a suitable substitute for acid-stable antimicrobials, and both require specific formulation strategies, a critical differentiator from more robust biocides.

Stability Formulation Agrochemical Allicin

Antifungal Potency of Novel S-Fluoroalkyl Derivatives Compared to Known Sulfonothioate Antifungals

Structure-activity relationship (SAR) studies on the ethanesulfonothioic acid scaffold reveal that strategic substitution can yield compounds with significantly improved antifungal activity. Research into novel S-(ω-fluoroalkyl) 4-amino- and 4-acetamidobenzenesulfonothioates demonstrated that two of these compounds exhibited higher activity against Candida albicans than a known antifungal compound of the sulfonothioate class, specifically the S-ethyl ester of 4-aminobenzenethiosulfonic acid [1]. This directly quantifies the activity gain achievable through specific molecular modifications of the core scaffold.

Antifungal Candida albicans Fluorinated Thiosulfonate

Ethanesulfonothioic acid (CAS 51554-68-8): Evidence-Based Research and Industrial Application Scenarios


Development of High-Potency Antimicrobial Formulations

In the development of novel antimicrobial agents, the choice of the specific thiosulfonate ester is critical. Based on direct comparative evidence, the methyl ester (methylthiosulfonate) should be prioritized over the ethyl ester (ethylthiosulfonate) for applications demanding maximal antimicrobial potency against a broad spectrum of bacteria and fungi [1]. Formulation development should also account for the pH-dependent instability of these compounds, as noted for both allicin and ethylicin, requiring acidic conditions for optimal stability and efficacy [2].

Structure-Activity Relationship (SAR) Studies for Antifungal Lead Optimization

The ethanesulfonothioic acid scaffold is an ideal starting point for SAR programs aimed at discovering potent antifungals. Evidence demonstrates that S-fluoroalkyl substitutions on the benzenesulfonothioate core can yield derivatives with antifungal activity superior to the known S-ethyl ester of 4-aminobenzenethiosulfonic acid against Candida albicans [3]. This provides a clear and quantifiable benchmark for designing new molecular entities with enhanced efficacy.

Procurement of Parent Scaffold for Custom Derivative Synthesis

For research groups synthesizing custom thiosulfonate libraries, procuring the parent ethanesulfonothioic acid (CAS 51554-68-8) is a strategic choice. This compound serves as the foundational building block for generating a wide array of S-alkyl and S-aryl esters with diverse and tunable biological activities, including those showing promise as acetylcholinesterase inhibitors [4][5]. This approach allows for the systematic exploration of SAR rather than relying on a limited set of commercially available, pre-made derivatives.

Agrochemical Fungicide and Bactericide Development with Controlled Stability

In agrochemical research, S-ethyl ethanesulfonothioate (Ethylicin) is an established bactericide and fungicide [2]. Its known instability in alkaline conditions is a critical parameter for formulation scientists. This characteristic necessitates the development of specialized, often acidic, delivery systems or formulations to maintain efficacy during storage and application, providing a clear, evidence-based design constraint for product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanesulfonothioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.